molecular formula C19H22N4O2S2 B12479736 N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}thiophene-2-carboxamide

Cat. No.: B12479736
M. Wt: 402.5 g/mol
InChI Key: SMQHSIHVDQNFDI-UHFFFAOYSA-N
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Description

1-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a thiophene moiety, and a thiourea group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

1-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The thiophene and thiourea groups contribute to the compound’s ability to form hydrogen bonds and interact with various biomolecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H22N4O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H22N4O2S2/c1-2-17(24)23-11-9-22(10-12-23)15-7-5-14(6-8-15)20-19(26)21-18(25)16-4-3-13-27-16/h3-8,13H,2,9-12H2,1H3,(H2,20,21,25,26)

InChI Key

SMQHSIHVDQNFDI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

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